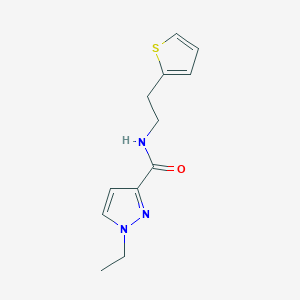

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide

Description

1-Ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by two key substituents: an ethyl group at the 1-position of the pyrazole ring and a carboxamide moiety at the 3-position, which is further linked to a 2-(thiophen-2-yl)ethyl chain. The pyrazole core provides a planar aromatic structure, while the thiophene ring introduces sulfur-based electronic effects.

Properties

IUPAC Name |

1-ethyl-N-(2-thiophen-2-ylethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-2-15-8-6-11(14-15)12(16)13-7-5-10-4-3-9-17-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMPPCLKKHMTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

Attachment of the thiophene ring: The thiophene ring can be attached through a nucleophilic substitution reaction using thiophene derivatives.

Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole or thiophene rings.

Reduction: Reduced forms of the carboxamide group or other functional groups.

Substitution: Substituted pyrazole or thiophene derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide typically involves multicomponent reactions that allow the incorporation of various functional groups. Recent studies have highlighted the efficiency of these synthetic pathways, which often yield high purity and yield rates. For instance, the compound can be synthesized from readily available precursors through condensation reactions under controlled conditions .

Anti-inflammatory Properties

Numerous studies have reported the anti-inflammatory effects of pyrazole derivatives, including this compound. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. In vivo studies demonstrated that certain derivatives exhibited significant edema inhibition compared to standard anti-inflammatory drugs like celecoxib .

Table 1: Anti-inflammatory Activity Comparison

| Compound | COX-2 Inhibition (%) | ED50 (μmol/kg) |

|---|---|---|

| This compound | 71% | 65.6 |

| Celecoxib | 22% | 78.8 |

Antimicrobial Activity

The pyrazole scaffold has also been explored for its antimicrobial properties. Compounds similar to this compound have shown promising activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Applications

Recent investigations into the anticancer potential of pyrazole derivatives have yielded encouraging results. Compounds featuring the pyrazole structure have been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For example, one study reported IC50 values as low as 1.962 μM against A549 lung cancer cells . The ability of these compounds to induce apoptosis in cancer cells while sparing normal cells is a critical area of ongoing research.

Table 2: Anticancer Activity Overview

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 1.962 |

| Etoposide | A549 | 17.15 |

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are under investigation. Studies suggest that these compounds may modulate signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways .

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the activity or function of the target molecules.

Comparison with Similar Compounds

Key Observations :

Biological Activity

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, which is characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves the following steps:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine and appropriate carbonyl compounds.

- Introduction of the Thiophene Ring : The thiophene moiety is introduced via nucleophilic substitution reactions with thiophene derivatives.

- Carboxamide Functionalization : The carboxamide group is incorporated through acylation reactions.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibition of inflammatory mediators in various models:

- Carrageenan-induced edema : Inflammatory responses were measured using carrageenan-induced paw edema in rats, where compounds exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated activity against various bacterial strains:

- In vitro studies : Compounds were tested against E. coli, Bacillus subtilis, and Aspergillus niger, showing promising results with inhibition rates exceeding 80% compared to standard antibiotics .

The biological activity of this compound can be attributed to its ability to modulate specific biological pathways:

- Enzyme Inhibition : Similar pyrazole derivatives have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .

- Receptor Binding : The compound may interact with various receptors, influencing pathways related to pain and inflammation.

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the thiophene position significantly enhanced anti-inflammatory activity. The most active compound showed an edema inhibition percentage of 71%, outperforming traditional NSAIDs .

| Compound | Edema Inhibition (%) | Standard Drug Comparison |

|---|---|---|

| Compound A | 62 | Celecoxib (22) |

| Compound B | 71 | Indomethacin (65) |

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of pyrazole derivatives were screened for antimicrobial properties against multiple pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound C | E. coli | 15 |

| Compound D | Bacillus subtilis | 18 |

Q & A

Q. 1.1. What are the optimal synthetic routes for 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves multi-step reactions, including:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .

- Step 2: Introduction of the ethyl group at the pyrazole N1 position using alkylation reagents (e.g., ethyl iodide) in the presence of a base like K₂CO₃ .

- Step 3: Carboxamide formation via coupling the pyrazole-3-carboxylic acid derivative with 2-(thiophen-2-yl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Optimization Strategies:

- Temperature Control: Maintain 60–80°C during alkylation to minimize side reactions .

- Catalyst Screening: Test alternatives to EDC (e.g., DCC or HATU) to improve coupling efficiency .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

Q. 1.2. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer: A combination of techniques is required for unambiguous structural confirmation:

| Technique | Purpose | Key Data | References |

|---|---|---|---|

| NMR (¹H/¹³C) | Confirm connectivity of pyrazole, thiophene, and carboxamide groups | Chemical shifts for ethyl (δ ~1.3 ppm) and thiophene protons (δ ~6.8–7.2 ppm) | |

| FT-IR | Identify functional groups (C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) | Carboxamide and pyrazole ring vibrations | |

| X-ray Diffraction | Resolve 3D molecular geometry and intermolecular interactions | Bond lengths (C-N: ~1.34 Å) and dihedral angles |

Best Practice: Cross-validate data with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in biological activity data across different assay systems?

Answer: Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. endogenous) .

- Solubility Issues: Poor aqueous solubility may lead to false negatives; use DMSO carriers with concentrations ≤0.1% .

- Metabolic Stability: Hepatic metabolism in vivo vs. static in vitro conditions; employ microsomal stability assays .

Methodological Solutions:

- Dose-Response Curves: Perform IC₅₀/EC₅₀ studies across multiple replicates.

- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based) with cellular activity (e.g., apoptosis assays) .

Q. 2.2. What computational strategies are recommended for predicting binding modes with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or kinases). Focus on hydrogen bonding with the carboxamide group and π-π stacking with thiophene .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling: Corrogate electronic parameters (HOMO/LUMO) of the pyrazole ring with bioactivity data .

Key Parameters:

- Docking Scores: Prioritize poses with ΔG ≤ -8 kcal/mol.

- Pharmacophore Features: Ensure alignment with known inhibitors (e.g., hydrophobic interactions near the thiophene moiety) .

Q. 2.3. How should structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

Answer: SAR Variables to Test:

- Pyrazole Substituents: Replace ethyl with bulkier groups (e.g., isopropyl) to enhance hydrophobic interactions .

- Thiophene Modifications: Introduce electron-withdrawing groups (e.g., Cl or NO₂) at the 5-position to improve π-stacking .

- Carboxamide Linkers: Explore rigid spacers (e.g., propargyl) versus flexible (e.g., PEG) to optimize target engagement .

Experimental Workflow:

Synthesize 10–15 derivatives with systematic substitutions.

Screen against primary and counter-targets (e.g., COX-1 vs. COX-2).

Use SPR or ITC to quantify binding kinetics .

Q. Data Analysis and Interpretation

Q. 3.1. How can researchers address low reproducibility in enzymatic inhibition assays?

Answer: Common pitfalls and solutions include:

- Enzyme Purity: Confirm ≥95% purity via SDS-PAGE and activity assays .

- Inhibitor Stock Stability: Store aliquots at -80°C and avoid freeze-thaw cycles.

- Buffer Conditions: Optimize pH (7.4–8.0) and ionic strength (e.g., 150 mM NaCl) to mimic physiological environments .

Statistical Tools:

- Grubbs’ Test: Identify and exclude outliers.

- ANOVA: Compare inter-assay variability across batches .

Q. Biological Mechanism Elucidation

Q. 4.1. What experimental approaches are recommended to identify the molecular targets of this compound?

Answer:

- Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate interacting proteins from cell lysates .

- CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify resistance-conferring genes .

- Phosphoproteomics: Quantify changes in kinase activity via LC-MS/MS .

Validation Steps:

- siRNA Knockdown: Confirm target dependency by reducing protein expression.

- Surface Plasmon Resonance (SPR): Measure direct binding kinetics (ka/kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.